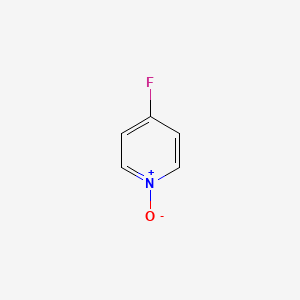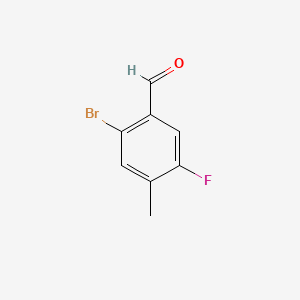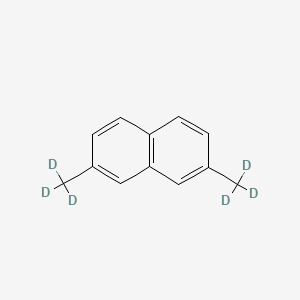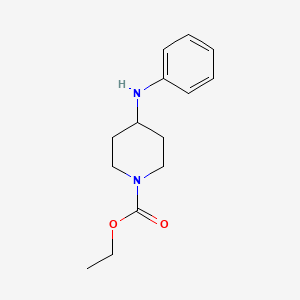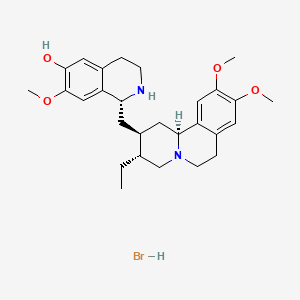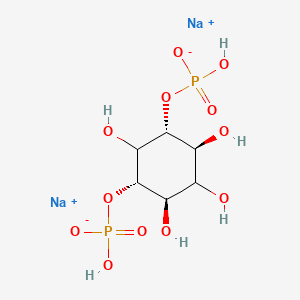
(5-Bromo-2-chlorophenyl)methanamine
Vue d'ensemble
Description
“(5-Bromo-2-chlorophenyl)methanamine” is a chemical compound with the molecular formula C7H7BrClN . It has a molecular weight of 220.5 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of “this compound” involves several stages . One method involves the use of borane in tetrahydrofuran at temperatures ranging from 0 to 85°C for 10 hours . Another method involves the use of triphenylphosphine in tetrahydrofuran, followed by a reaction with ammonia and water .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a boiling point of 277.8°C at 760 mmHg . The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry place away from incompatible substances .Applications De Recherche Scientifique
Synthesis and Identification of Haptens and Antigens : Liu ShunZi and Xu Han-hong (2009) synthesized a hapten of chlorfenapyr, which is structurally related to (5-Bromo-2-chlorophenyl)methanamine. They used this for immunization and enzyme-linked immunosorbent assay (ELISA), indicating applications in immunology and biochemical assay development (Liu & Xu, 2009).
Antimicrobial and Anticancer Studies : B. Preethi et al. (2021) explored the antimicrobial and anticancer activities of rare earth metal complexes synthesized from a similar compound, demonstrating potential in biomedical applications (Preethi et al., 2021).
Study of In Vivo Metabolism : T. Kanamori et al. (2002) investigated the metabolism of a psychoactive phenethylamine closely related to this compound in rats, which could have implications in pharmacology and toxicology (Kanamori et al., 2002).
Facile Synthesis for Chiral Molecules : Shuo Zhang et al. (2014) developed a synthesis procedure for enantiomerically pure diarylethanes, starting from a compound similar to this compound. This research is significant in the field of synthetic organic chemistry (Zhang et al., 2014).
Applications in Organic Synthesis : V. Shirinian et al. (2012) studied the bromination of cyclopentenones, indicating the role of similar bromo-substituted compounds in synthetic organic chemistry (Shirinian et al., 2012).
Synthesis of Novel Azetidine Derivative : B. G. Rao et al. (2013) synthesized a novel azetidine derivative, structurally related to this compound, and evaluated its antibacterial and antifungal activities (Rao et al., 2013).
Crystal Structure and Theoretical Investigations : R. Kamaraj et al. (2021) conducted a study on a compound structurally similar to this compound, focusing on crystal structure and theoretical investigations, which could be relevant in materials science and molecular modeling (Kamaraj et al., 2021).
Safety and Hazards
“(5-Bromo-2-chlorophenyl)methanamine” is classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound is also an eye irritant . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(5-bromo-2-chlorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLLJCFJFOBGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655948 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1096296-85-3 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-bromo-2-chlorophenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

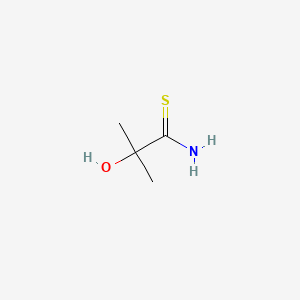
![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)
![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanol](/img/structure/B569733.png)
